3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
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Overview
Description
3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with chloro, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of a chlorinated phenylhydrazine with a trifluoromethyl-substituted phenylacetylene under acidic conditions can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are compatible with large-scale production can be employed to ensure the process is economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Hydrogenated pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-phenyl-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- 3-Chloro-4-phenyl-1-[4-(difluoromethyl)phenyl]pyrrole-2,5-dione
- 3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Uniqueness
3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for further research and development .
Properties
IUPAC Name |
3-chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO2/c18-14-13(10-4-2-1-3-5-10)15(23)22(16(14)24)12-8-6-11(7-9-12)17(19,20)21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTSPNIZOSVBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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